Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate
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Overview
Description
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. The presence of multiple functional groups, such as ester and ketone, makes it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the target compound through intramolecular cyclization and aromatization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Formed in reactions involving ethyl 2-chloro-3-oxobutanoate.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Exhibits antimycobacterial activity.
Uniqueness
Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
CAS No. |
76311-86-9 |
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Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methyl 4-methyl-2,6-dioxo-3,3a,4,6a-tetrahydrofuro[3,4-b]furan-3-carboxylate |
InChI |
InChI=1S/C9H10O6/c1-3-4-5(7(10)13-2)8(11)15-6(4)9(12)14-3/h3-6H,1-2H3 |
InChI Key |
YQKFJYZRWMTMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)OC2C(=O)O1)C(=O)OC |
Origin of Product |
United States |
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